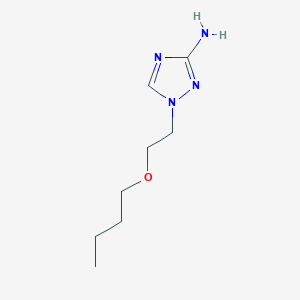

1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine

Beschreibung

Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Chemical Sciences

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry and material science. qu.edu.sa Its unique structural features, including hydrogen bonding capability, dipole character, rigidity, and solubility, allow for high-affinity interactions with biological targets. nih.gov This has led to the development of numerous clinically used drugs for a wide range of therapeutic areas, including antifungal, antiviral, antibacterial, anti-inflammatory, and anticancer agents. nih.govtandfonline.com

Beyond pharmaceuticals, 1,2,4-triazole derivatives are integral to agricultural science, where they are employed as fungicides, herbicides, and insecticides. rjptonline.org In material science, these compounds are investigated for their thermal stability and coordination ability, finding applications in the development of energetic materials, corrosion inhibitors, and functional polymers. nih.gov The versatility of the 1,2,4-triazole core underscores its profound importance in modern chemical research. researchgate.net

Overview of Substituted 1,2,4-Triazol-3-amines in Academic Inquiry

Within the vast family of triazole derivatives, substituted 1,2,4-triazol-3-amines represent a particularly significant subclass. The presence of an amino group at the 3-position provides a crucial site for further chemical modification, enabling the synthesis of a diverse library of compounds with varied physicochemical properties. urfu.ru Academic research has extensively explored the synthesis and biological evaluation of these compounds. wisdomlib.orgmdpi.com

The 3-amino-1,2,4-triazole motif is often considered a bioisostere for urea, offering improved solubility and a reduced tendency for aggregation. urfu.ru This has made it an attractive pharmacophore in drug design. urfu.ru Numerous studies have detailed the synthesis of novel 1,2,4-triazol-3-amine derivatives and their evaluation for various biological activities. rsc.orgorganic-chemistry.org

Research Context for 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine within Heterocyclic Chemistry

1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine is a specific derivative that has garnered interest within the broader field of heterocyclic chemistry. Its structure combines the versatile 1,2,4-triazol-3-amine core with a flexible butoxyethyl substituent at the N1 position. This particular substitution pattern influences the compound's lipophilicity and potential for intermolecular interactions, which are key determinants of its chemical and biological properties.

The synthesis of N-substituted 1,2,4-triazoles is a well-established area of research, with various methods available for their preparation. nih.gov The butoxyethyl group in 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine introduces a degree of conformational flexibility, which can be advantageous for binding to biological targets. Academic inquiry into this and structurally similar compounds aims to understand how such substitutions on the triazole ring impact its reactivity and potential applications.

Below is a data table summarizing the key properties of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine.

| Property | Value |

| IUPAC Name | 1-(2-butoxyethyl)-1H-1,2,4-triazol-3-amine |

| CAS Number | 1249646-48-7 |

| Molecular Formula | C8H16N4O |

| Molecular Weight | 184.24 g/mol |

| InChI Key | HYIZMTBKENGQFP-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Scope and Objectives of Academic Research on this Compound Class

Academic research on substituted 1,2,4-triazol-3-amines, including 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient, high-yield, and environmentally friendly synthetic routes to access a wide range of substituted 1,2,4-triazoles. researchgate.net This includes the exploration of various starting materials and reaction conditions. nih.gov

Exploration of Structure-Activity Relationships (SAR): Researchers aim to systematically modify the structure of the 1,2,4-triazole scaffold and its substituents to understand how these changes affect biological activity. nih.gov This knowledge is crucial for the rational design of more potent and selective compounds.

Investigation of Physicochemical Properties: A thorough understanding of properties such as solubility, stability, and lipophilicity is essential for the development of practical applications. Spectroscopic techniques like NMR are vital for characterizing these compounds. researchgate.netresearchgate.net

Identification of New Therapeutic and Industrial Applications: The ultimate objective is to discover novel applications for these compounds, whether in medicine, agriculture, or material science. researchgate.net This involves screening for a wide range of biological and chemical activities.

The following table provides an overview of common research objectives and the methodologies employed.

| Research Objective | Methodologies |

| Synthesis of Novel Derivatives | Cyclization reactions, multicomponent reactions, microwave-assisted synthesis. nih.gov |

| Structural Elucidation | NMR spectroscopy (1H, 13C), Mass Spectrometry, X-ray crystallography. mdpi.com |

| Biological Evaluation | In vitro and in vivo assays against various targets (e.g., enzymes, microbial strains). mdpi.com |

| Physicochemical Profiling | HPLC, solubility studies, pKa determination. |

Eigenschaften

Molekularformel |

C8H16N4O |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

1-(2-butoxyethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H16N4O/c1-2-3-5-13-6-4-12-7-10-8(9)11-12/h7H,2-6H2,1H3,(H2,9,11) |

InChI-Schlüssel |

HYIZMTBKENGQFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOCCN1C=NC(=N1)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 2 Butoxyethyl 1h 1,2,4 Triazol 3 Amine and Its Analogs

Strategic Approaches to 1,2,4-Triazol-3-amine Core Synthesis

The formation of the 1,2,4-triazole (B32235) ring is a well-established field of heterocyclic chemistry, with numerous methods available. For the synthesis of the 3-amino substituted core, several strategic approaches have proven effective, including multi-component reactions, cyclization of specific precursors, and modern electrochemical pathways. organic-chemistry.orgisres.org

Multi-component Reactions for Triazole Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex molecular scaffolds from simple starting materials in a single step. acs.org For the synthesis of 1H-1,2,4-triazol-3-amines, a notable MCR involves the metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.orgisres.org This approach is valued for its operational simplicity and ability to generate structurally diverse triazoles. isres.org

The reaction proceeds by the initial formation of a thiosemicarbazide-like intermediate, which then undergoes cyclization with the amidine, accompanied by the elimination of a thiol and an amine, to yield the final triazole product. The diversity of the final product can be easily modulated by varying the substituents on each of the three starting components.

Table 1: Overview of a Three-Component Reaction for 1H-1,2,4-triazol-3-amine Synthesis

| Component 1 | Component 2 | Component 3 | Key Features |

|---|

Another MCR approach involves a copper-catalyzed reaction that provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org While often used for other substitution patterns, modifications can be envisioned to access the 3-amino scaffold.

Cyclization Reactions Utilizing Specific Precursors

The construction of the 1,2,4-triazol-3-amine core can be reliably achieved through the cyclization of pre-synthesized linear precursors. This strategy allows for controlled, stepwise assembly, which can be advantageous for complex or sensitive substrates. A variety of precursors can be employed, each with its own cyclization conditions and scope.

One effective method involves the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. organic-chemistry.org These precursors can be readily prepared and cyclized under mild acidic conditions. The reaction is driven by an intramolecular redox process facilitated by the nitro group, which eliminates the need for external oxidants. organic-chemistry.org

Another common class of precursors are acylthiosemicarbazides or related thiocarbohydrazide (B147625) derivatives. nih.gov These compounds can be cyclized, typically under basic conditions, to form 1,2,4-triazole-3-thiones. The thione can then be converted to the corresponding 3-amino group through functional group interconversion, for example, via S-alkylation followed by amination.

The classical Einhorn-Brunner and Pellizzari reactions represent historical yet still relevant methods for preparing 1,2,4-triazole derivatives from hydrazines or hydrazides and diacylamines or amides, respectively. researchgate.net

Table 2: Comparison of Precursors for 1,2,4-Triazol-3-amine Synthesis via Cyclization

| Precursor | Cyclization Conditions | Resulting Intermediate/Product | Notes |

|---|---|---|---|

| N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides | Acidic conditions | Amino-1,2,4-triazoles | Intramolecular redox reaction; metal- and oxidant-free. organic-chemistry.org |

| Acylthiocarbohydrazides | Basic conditions (e.g., NaOH) | 1,2,4-Triazole-3-thiones | Requires subsequent conversion of the thione to an amine. nih.gov |

Electrochemical Synthesis Pathways

Organic electrosynthesis has emerged as a powerful and environmentally friendly tool for constructing heterocyclic compounds, including 1,2,4-triazoles. nih.govrsc.org These methods often proceed under mild conditions, avoid the use of stoichiometric chemical oxidants or metal catalysts, and offer high atom economy. rsc.orgrsc.org

One electrochemical strategy involves the oxidative cyclization of hydrazones. nih.gov In this process, a hydrazone, which can be formed from a hydrazine (B178648) and an aldehyde, is electrochemically oxidized at an anode. The resulting reactive intermediate can then react with an amine nucleophile and undergo subsequent intramolecular cyclization and aromatization to yield the 1,2,4-triazole ring. nih.gov By choosing appropriate starting materials, this method can be adapted for the synthesis of 3-amino substituted triazoles.

Another approach is the electrochemically promoted intramolecular dehydrogenative C–N cross-coupling reaction. rsc.org This method can be used to form fused triazole systems and demonstrates the power of electrochemistry to forge key bonds in triazole synthesis under reagent-free conditions. rsc.orgrsc.org The use of electro-assisted "click chemistry" has also been reported for triazole synthesis, showcasing the versatility of electrochemical methods. scielo.br

Incorporation of the 2-Butoxyethyl Moiety: Synthetic Challenges and Innovations

Once the 1,2,4-triazol-3-amine core is synthesized, the next critical step is the introduction of the 2-butoxyethyl group. This is typically achieved via N-alkylation, a reaction that presents significant challenges regarding regioselectivity due to the presence of multiple nitrogen atoms in the triazole ring.

Etherification and Alkylation Strategies for N-Substitution

The most direct method for attaching the side chain is the N-alkylation of the pre-formed 1,2,4-triazol-3-amine with a suitable 2-butoxyethyl electrophile, such as 1-bromo-2-butoxyethane or 2-butoxyethyl tosylate. However, the 1,2,4-triazole ring has three potential sites for alkylation: N1, N2, and N4. The exocyclic 3-amino group can also be alkylated under certain conditions. The regioselectivity of this reaction is highly dependent on factors such as the nature of the base, solvent, temperature, and the counter-ion. researchgate.net

Alkylation of unsubstituted 1,2,4-triazole often yields a mixture of 1- and 4-substituted isomers. researchgate.net The presence of the 3-amino group further complicates the regiochemical outcome. Generally, thermodynamic control (strong base, high temperature) may favor one isomer, while kinetic control (milder conditions) may favor another. The use of specific bases like 1,8-Diazabicycloundec-7-ene (DBU) has been shown to provide a degree of regioselectivity in the alkylation of 1,2,4-triazole, often favoring the N1 isomer. researchgate.net

An alternative to direct alkylation is a two-step approach involving an initial etherification. This can be approached in two ways:

Alkylation followed by Etherification : The triazole core is first alkylated with a 2-haloethanol (e.g., 2-bromoethanol) to install an N-(2-hydroxyethyl) group. Subsequent etherification of the terminal hydroxyl group with a butyl halide (e.g., 1-bromobutane) under Williamson ether synthesis conditions (using a base like sodium hydride) would yield the desired 2-butoxyethyl moiety. This route offers better control over the final side-chain structure.

Reductive Etherification : This strategy involves the reaction of an N-substituted triazole bearing a carbonyl group with butanol under reductive conditions. organic-chemistry.org For instance, an N-glyoxylyl triazole derivative could be coupled with butanol and a reducing agent to form the ether linkage.

Precursor Chemistry and Functional Group Interconversion

The success of the synthetic strategies described above relies on the availability of key precursors. The primary precursor for the side chain is 2-butoxyethanol, a commercially available solvent. nih.gov This alcohol can be converted into more reactive electrophiles for alkylation reactions. For example, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can produce 1-bromo-2-butoxyethane or 1-chloro-2-butoxyethane, respectively.

Functional group interconversion (FGI) provides a powerful set of tools for manipulating the synthetic route. vanderbilt.edu An FGI strategy could involve preparing an N-substituted triazole with a functional group that can be later converted into the 2-butoxyethyl group.

Table 3: Functional Group Interconversion Strategies for Side Chain Installation

| Starting Moiety on Triazole | Reagents and Conditions | Resulting Moiety |

|---|---|---|

| N-(2-hydroxyethyl) | 1. NaH, THF; 2. 1-Bromobutane | N-(2-butoxyethyl) |

| N-(2-bromoethyl) | Sodium butoxide (NaOBu), Butanol | N-(2-butoxyethyl) |

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-triazoles aims to reduce waste, minimize energy consumption, and utilize less hazardous materials. nih.gov This involves employing alternative energy sources like microwave irradiation and developing novel reaction media that are both effective and environmentally friendly.

A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Solvent-free reaction conditions, frequently coupled with microwave irradiation, have emerged as a powerful strategy for synthesizing 1,2,4-triazole derivatives.

For instance, N4-amino-1,2,4-triazoles have been synthesized in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303) under microwave irradiation (800W, 250°C) for short durations (4-12 minutes) without any organic solvent. scispace.com Another green approach involves microwave-assisted synthesis using water as a solvent, which is a benign and economical choice. The direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under microwave conditions represents a straightforward and green method for preparing 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This method is particularly advantageous for volatile starting materials as it can be performed in sealed reaction vials. mdpi.com

Furthermore, metal-free and oxidant-free multicomponent reactions represent a highly efficient and environmentally friendly strategy. A three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines has been developed to produce structurally diverse and fully substituted 1H-1,2,4-triazol-3-amines under mild conditions without the need for external catalysts or oxidants. isres.org These approaches are operationally simple, scalable, and align with the principles of sustainable chemistry. isres.orgorganic-chemistry.org

Deep Eutectic Solvents (DESs) have gained significant traction as green and sustainable alternatives to conventional organic solvents. nih.govresearchgate.net These mixtures, typically formed from a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), are biodegradable, non-toxic, inexpensive, and often biorenewable. researchgate.netnih.gov In many cases, DESs can act as both the solvent and the catalyst for a reaction.

A one-pot synthesis of 3-amino-1,2,4-triazole derivatives has been successfully developed using a choline (B1196258) chloride/urea (1:2 molar ratio) DES. researchgate.net In this Pellizzari-type reaction, the DES efficiently catalyzes the reaction between various alkyl or aryl hydrazides and urea, which also serves as a reactant. researchgate.net This method offers several advantages, including an eco-friendly procedure, easy work-up, and good to excellent product yields. researchgate.net The choline chloride/urea system has proven effective for synthesizing a range of 5-substituted 3-amino-1,2,4-triazoles. researchgate.net

The table below showcases the efficiency of choline chloride/urea DES in synthesizing various 5-substituted 3-amino-1,2,4-triazoles.

| Entry | Substituent (R) | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃ | 2a | 3 | 73 |

| 2 | C₆H₅ | 2b | 1 | 92 |

| 3 | 4-O₂N-C₆H₄ | 2c | 1 | 85 |

| 4 | 4-Cl-C₆H₄ | 2d | 3 | 90 |

| 5 | 4-HO-C₆H₄ | 2e | 3 | 81 |

| 6 | 4-H₃CO-C₆H₄ | 2f | 3 | 91 |

| 7 | 3-H₃CO-C₆H₄ | 2g | 5 | 89 |

| 8 | 4-(CH₃)₃C-C₆H₄ | 2h | 3 | 83 |

Data sourced from research on green synthesis of 5-substituted 1,2,4-triazol-3-amines. researchgate.net

Mechanistic Studies of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity in the synthesis of substituted 1,2,4-triazoles.

The formation of the 1-substituted-3-amino-1,2,4-triazole ring system can proceed through several proposed pathways, depending on the starting materials and reaction conditions. One general and efficient method involves the cyclization of a key hydrazinecarboximidamide intermediate. nih.gov This intermediate can be synthesized via convergent routes, allowing for variation in the substituents at the N-1 position and the 3-amino group. The final ring-closing step is typically achieved by heating with a formic acid equivalent, such as trimethyl orthoformate. nih.gov

Another common pathway involves the reaction of hydrazides with a cyanogen (B1215507) source or related compounds. For the synthesis of 5-substituted 3-amino-1,2,4-triazoles in a choline chloride/urea DES, the proposed mechanism begins with the reaction of a hydrazide with urea. researchgate.net This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the aminotriazole ring. researchgate.net

In syntheses starting from thiourea (B124793) derivatives, an initial oxidation step can form a sulfonic acid intermediate. nih.gov This intermediate then reacts with a substituted hydrazine to form the hydrazinecarboximidamide precursor, which subsequently cyclizes to the triazole. nih.gov Density functional theory (DFT) calculations for some divergent aminotriazole syntheses suggest that the reaction can proceed via a 1,3-hydride transfer pathway, which facilitates an intramolecular redox reaction and subsequent cyclization without the need for external oxidants. organic-chemistry.org

The structure and electronic properties of the substrates play a significant role in the reaction pathway and outcome. The nucleophilicity of amines and hydrazines used as starting materials is a critical factor.

In a study on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the choice of reaction pathway was dictated by the nucleophilicity of the amine. rsc.org The reaction of N-guanidinosuccinimide with highly nucleophilic aliphatic amines (both primary and secondary) proceeded successfully under microwave irradiation to yield the desired products. This process involves a nucleophilic opening of the succinimide (B58015) ring followed by recyclization. However, this approach failed when less nucleophilic aromatic amines were used. rsc.org For these substrates, an alternative pathway was required, starting with the initial preparation of N-arylsuccinimides, which then reacted with aminoguanidine hydrochloride to form the final product. rsc.org This clearly demonstrates how the electronic nature of a substituent directly influences the feasibility of a specific synthetic route.

While detailed quantitative studies on the electronic effects for the synthesis of 1-(2-alkoxyethyl) analogs are not widely available, it is established that steric hindrance can also impact reaction rates. In some 1,2,4-triazole syntheses, bulky substituents have been observed to reduce the reaction rate, although they may not necessarily affect the final yield. jocpr.com The interplay of both electronic and steric factors is therefore a key consideration in designing efficient synthetic strategies for specifically substituted 1,2,4-triazol-3-amines.

Rigorous Spectroscopic and Structural Elucidation of 1 2 Butoxyethyl 1h 1,2,4 Triazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H NMR data for 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, including chemical shifts, multiplicities, and coupling constants for the butoxyethyl and triazole ring protons, are not available in the reviewed literature.

Detailed ¹³C NMR spectral data, which would be essential for identifying the chemical environments of each carbon atom in 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, could not be found.

Information from 2D NMR experiments, which would confirm the connectivity between protons and carbons and provide unambiguous structural assignments for 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, is not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

The exact mass measurement of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, which would be obtained through HRMS to confirm its elemental composition, has not been reported in the searched scientific literature.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Specific FTIR absorption frequencies for the functional groups present in 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, such as N-H, C-N, C=N, and C-O stretches, are not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Data regarding the UV-Vis absorption maxima (λmax) and corresponding molar absorptivity for 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, which would describe its electronic transitions, could not be located.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine has been found. Detailed experimental results, including crystal system, space group, unit cell dimensions, and specific atomic coordinates, which are necessary for a thorough analysis of its solid-state molecular architecture and conformation, are not available in the public domain.

Therefore, the creation of data tables for crystallographic parameters, bond lengths, bond angles, and torsion angles, as well as a detailed discussion of the molecular packing and hydrogen bonding network for this specific compound, cannot be provided at this time.

Theoretical and Computational Investigations of 1 2 Butoxyethyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for studying complex organic molecules. By applying DFT, researchers can accurately predict molecular properties and gain a deeper understanding of the molecule's behavior at a quantum level.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

The 1,2,4-triazole (B32235) ring is a planar, aromatic system. Theoretical calculations on related 3-amino-1,2,4-triazole derivatives suggest that the bond lengths within the triazole core are intermediate between single and double bonds, which is characteristic of aromatic delocalization researchgate.net.

The butoxyethyl substituent introduces significant conformational flexibility. A thorough conformational analysis is performed by systematically rotating the single bonds (C-C and C-O) in this side chain to identify all possible low-energy conformers. The potential energy surface is scanned by varying key dihedral angles, and the resulting geometries are re-optimized to find local and global energy minima ekb.eg. The presence of the flexible butoxyethyl group can lead to multiple stable conformations that may influence how the molecule interacts with biological targets researchgate.net.

Table 1: Predicted Geometrical Parameters for the 1,2,4-Triazole Ring of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine (Note: These are representative values based on DFT calculations of similar 3-amino-1,2,4-triazole structures. Actual values would require specific computation for this molecule.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C5 | 1.35 Å |

| C5-N4 | 1.32 Å | |

| N4-N3 | 1.38 Å | |

| N3-C2 | 1.31 Å | |

| C2-N1 | 1.39 Å | |

| C2-N(amino) | 1.36 Å | |

| Bond Angle | C2-N1-C5 | 104.0° |

| N1-C5-N4 | 114.0° | |

| C5-N4-N3 | 105.0° | |

| N4-N3-C2 | 109.0° | |

| N3-C2-N1 | 108.0° |

HOMO-LUMO Energy Gaps and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. Conversely, a small energy gap suggests that the molecule is more polarizable and more reactive. For 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, DFT calculations would map the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich 3-amino group and the triazole ring, while the LUMO would be distributed across the heterocyclic ring system.

Table 2: Representative Frontier Orbital Energies for 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine (Note: Values are illustrative and based on typical results for similar compounds calculated using DFT.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

For 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, the MEP surface would likely show strong negative potential (red) around the N2 and N4 atoms of the triazole ring due to their lone pairs of electrons. The hydrogens of the amino group would exhibit a positive potential (blue), making them potential hydrogen bond donors. The butoxyethyl chain would be largely neutral (green), except for the oxygen atom, which would show a region of negative potential researchgate.net. This analysis helps predict how the molecule might interact with receptors or other molecules through non-covalent interactions.

Tautomerism Studies within the 1,2,4-Triazole Ring System

Prototropic tautomerism, the migration of a proton, is a well-known phenomenon in heterocyclic chemistry. The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the endocyclic proton, which significantly affects its chemical and physical properties researchgate.net.

Theoretical Prediction of Annular Prototropic Tautomers

For a 1-substituted-3-amino-1,2,4-triazole, the tautomerism typically involves the amino group and the triazole ring nitrogens, leading to amino-imino forms. However, the more significant tautomerism for the core ring system itself is annular prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the ring. For the parent 3-amino-1,2,4-triazole, three main tautomers are possible: the 1H, 2H, and 4H forms. Since the molecule is already substituted at the N1 position with the butoxyethyl group, this prevents tautomerization involving that specific nitrogen.

However, if we consider the parent 3-amino-1,2,4-triazole core before N1-substitution, computational studies can predict which nitrogen atom is the most likely site for alkylation by comparing the energies of the resulting products. Furthermore, understanding the tautomeric equilibrium of related structures is crucial. Studies on other substituted 1,2,4-triazoles show that the relative stability of tautomers can be influenced by the electronic nature of substituents and solvent effects researchgate.netcivilica.com.

Energy Differences and Relative Stabilities of Tautomeric Forms

Computational chemistry is a powerful tool for quantifying the energy differences between tautomers, allowing for the prediction of their relative populations at equilibrium. By calculating the total electronic energy of each possible tautomeric form of a related 3-amino-1,2,4-triazole, their relative stabilities can be determined. The tautomer with the lowest energy is the most stable and will be the most abundant species.

Calculations for similar systems have shown that the 1H- and 2H-tautomers are often close in energy, with the 4H-tautomer being significantly less stable. The presence of an amino group at the C3 position generally favors the 1H and 2H forms. The final stability can be subtly influenced by the substituent at the N1 position. Solvent effects, modeled computationally using methods like the Polarizable Continuum Model (PCM), can also alter the energy balance, as more polar tautomers are stabilized to a greater extent by polar solvents ekb.egscispace.com.

Table 3: Illustrative Relative Energies of 3-Amino-1,2,4-triazole Tautomers in the Gas Phase (Note: Energies are relative to the most stable tautomer (ΔE = 0.00). These values are for the parent ring and serve as a basis for understanding the stability of substituted derivatives.)

| Tautomer | Relative Energy (ΔE) (kcal/mol) | Predicted Population (%) |

| 1H-3-amino-1,2,4-triazole | 0.5 - 1.5 | ~15% |

| 2H-3-amino-1,2,4-triazole | 0.00 | ~85% |

| 4H-3-amino-1,2,4-triazole | > 5.0 | <0.1% |

These theoretical calculations indicate that the N2 position is often the most thermodynamically favored site for the proton in the unsubstituted 3-amino-1,2,4-triazole ring. This implies that in a synthetic route, alkylation might occur at different nitrogen atoms, making computational predictions valuable for understanding regioselectivity.

Spectroscopic Verification of Tautomeric Equilibria in Solution and Solid State

The phenomenon of prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring system, significantly influencing the molecule's chemical reactivity and its interactions with biological targets. researchgate.net For 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, several tautomeric forms are theoretically possible due to the migration of a proton. The primary tautomers include the 1H, 2H, and 4H forms, depending on the position of the hydrogen atom on the triazole ring nitrogens, as well as potential amino-imino forms. nih.govacs.org The relative stability of these tautomers is governed by the electronic nature of substituents, the physical state (solid or solution), and the properties of the solvent. researchgate.netacs.org

The elucidation of these tautomeric equilibria relies heavily on a combined approach of spectroscopic analysis and quantum-chemical calculations. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), UV-visible (UV-vis), and Infrared (IR) spectroscopy are pivotal in identifying the predominant tautomeric forms.

In ¹H NMR spectroscopy, the chemical shift of the N-H proton is a key indicator. For many 1,2,4-triazole-3-thiones, a characteristic N-H proton signal appears in the range of 13–14 ppm, which is indicative of the thione form rather than the thiol tautomer. oup.com For 3-amino-1,2,4-triazoles, distinct N-H signals can help differentiate between the 1H, 2H, and 4H isomers. Similarly, ¹³C NMR is used to distinguish tautomers, with the chemical shift of the C3 and C5 carbons of the triazole ring being particularly sensitive to the electronic environment dictated by the tautomeric form. urfu.ru

Theoretical modeling, often employing Density Functional Theory (DFT), is used to calculate the relative stabilities of possible tautomers and to simulate their spectroscopic signatures (e.g., UV-vis spectra). researchgate.net By comparing the computationally predicted spectra with experimental data, the most plausible structures in a given environment can be assigned. researchgate.net For instance, studies on related 3-amino-5-nitro-1,2,4-triazole have shown that while the 1H-tautomer is more stable in the gas phase according to MP2 and DFT calculations, the 2H-tautomer becomes the most stable form in polar solvents. acs.org This solvent-induced shift in equilibrium is a critical consideration for understanding the behavior of such molecules in biological systems.

Table 1: Spectroscopic and Computational Data for Tautomer Verification of 1,2,4-Triazole Derivatives

| Parameter | Tautomer A (e.g., 1H-amino) | Tautomer B (e.g., 2H-amino) | Methodology | Reference |

| Relative Energy (Gas Phase) | More Stable | Less Stable | DFT, MP2 | acs.org |

| Relative Energy (Polar Solvent) | Less Stable | More Stable | DFT (IEFPCM/Onsager) | acs.orgtubitak.gov.tr |

| ¹H NMR (N-H ppm) | ~12.7 | Varies | ¹H NMR Spectroscopy | urfu.ru |

| ¹³C NMR (C3/C5 ppm) | ~156 / ~160 | Varies | ¹³C NMR Spectroscopy | urfu.ru |

| Calculated UV-vis λmax | Correlates with experimental spectrum | Correlates with experimental spectrum | TD-DFT | researchgate.net |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

The butoxyethyl group attached to the N1 position of the triazole ring possesses multiple rotatable bonds, leading to a large conformational space. MD simulations can explore this landscape by calculating the potential energy surface, identifying low-energy, stable conformers, and determining the energy barriers for rotation between them. ekb.eg This analysis reveals the preferred spatial arrangement of the side chain, which is critical for its interaction with other molecules, such as biological receptors. Studies on similar flexible molecules have demonstrated that both intra- and intermolecular interactions, including hydrogen bonds and van der Waals forces, stabilize specific conformations. researchgate.net

Furthermore, MD simulations are instrumental in evaluating solvation effects. By explicitly modeling solvent molecules (such as water), it is possible to investigate how the solute interacts with its environment. nih.gov These simulations can predict interaction energies, analyze the structure of the solvation shell through radial distribution functions, and assess the stability of different tautomers in solution. nih.gov For instance, simulations have shown that for some 1,2,4-triazole derivatives, the presence of intermolecular hydrogen bonds with solvent molecules significantly increases interaction energies and stabilizes certain tautomeric forms over others. nih.gov The choice of solvent can shift the tautomeric equilibrium, a phenomenon that can be effectively modeled by comparing total energies in a vacuum versus in solution. nih.govekb.eg

Table 2: Parameters from Molecular Dynamics Simulations of 1,2,4-Triazole Derivatives

| Parameter | Description | Typical Findings | Reference |

| Total Energy (Vacuum) | The potential energy of the isolated molecule. | Used as a baseline for comparing stability. | nih.gov |

| Total Energy (Solution) | The potential energy of the molecule including solvent interactions. | Reveals the stabilizing effect of the solvent; polar solvents generally lower the energy. | nih.gov |

| Interaction Energy | The energy of non-bonded interactions (van der Waals, electrostatic) between the solute and solvent. | Higher values indicate stronger solvation. Hydrogen bonding significantly increases this value. | nih.gov |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds over time. | Identifies the most populated and stable conformations of flexible side chains. | nih.gov |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability of the molecule's conformation during the simulation. | researchgate.net |

In Silico Prediction of Molecular Interactions and Reactivity Descriptors

In silico computational methods are indispensable for predicting the reactivity of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine and its potential interactions with biological targets. These predictions are often based on quantum chemical calculations, primarily using Density Functional Theory (DFT). researchgate.netnih.gov

A key aspect of this analysis is the calculation of global reactivity descriptors, which are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) pertains to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net From these energies, other descriptors such as electronegativity (χ), global hardness (η), and global softness (S) can be calculated to further characterize the molecule's electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, the nitrogen atoms of the triazole ring and the exocyclic amino group are expected to be electron-rich regions, making them likely sites for hydrogen bonding and interactions with electrophilic species. researchgate.net

These in silico predictions are fundamental in molecular docking studies, where the compound is computationally fitted into the active site of a protein to predict binding affinity and interaction modes. researchgate.netpensoft.net The ability of the 1,2,4-triazole scaffold to act as a hydrogen bond donor and acceptor, along with its dipole character, makes it an effective pharmacophore for interacting with biological receptors. nih.govpensoft.net

Table 3: Calculated Reactivity Descriptors for a Representative 1,2,4-Triazole Derivative

| Descriptor | Formula | Interpretation | Reference |

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | researchgate.netnih.gov |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | researchgate.netnih.gov |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | researchgate.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. | nih.gov |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. | nih.gov |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of polarizability. | nih.gov |

Mechanistic Molecular Interaction Studies of 1 2 Butoxyethyl 1h 1,2,4 Triazol 3 Amine Analogs

Investigation of Molecular Recognition Processes with Biological Macromolecules (In Vitro Focus)

The molecular interactions of 1,2,4-triazole (B32235) derivatives, analogs of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, with biological macromolecules are central to their pharmacological activity. These interactions are primarily non-covalent and are studied in vitro using a variety of biophysical and computational techniques to understand the basis of their biological effects.

Analogs of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine are widely recognized for their potent enzyme inhibition capabilities, particularly against cytochrome P450 enzymes. The most studied interaction is with lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. tandfonline.comnih.gov

The primary mechanism of inhibition for many 1,2,4-triazole-based antifungal agents involves the coordination of the N4 atom of the triazole ring to the heme iron atom located in the active site of the CYP51 enzyme. tandfonline.com This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway and disrupting fungal cell membrane integrity. tandfonline.comfrontiersin.org The affinity of these analogs for the CYP51 apoprotein is also determined by the N1 substituent, which fits into a hydrophobic channel of the enzyme. researchgate.net

Beyond CYP51, various 1,2,4-triazole derivatives have been shown to inhibit other enzymes. For instance, certain analogs have demonstrated inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management. researchgate.netafricaresearchconnects.comrsc.orgrsc.org Other studied enzyme targets for this class of compounds include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. nih.gov The development of triazole-based thiamine (B1217682) analogs has also led to potent inhibitors of thiamine pyrophosphate-dependent enzymes. nih.gov The versatility of the 1,2,4-triazole scaffold allows for its adaptation to a wide range of enzyme active sites, leading to a broad spectrum of potential therapeutic applications.

| Enzyme Target | Class of Analog | Primary Inhibition Mechanism | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Antifungal 1,2,4-triazoles | Coordination of triazole N4 to the heme iron atom. | tandfonline.comresearchgate.net |

| α-Glucosidase | 1,2,4-Triazolone derivatives | Binding to the active site, preventing carbohydrate metabolism. | researchgate.netafricaresearchconnects.com |

| Acetylcholinesterase (AChE) | Azinane-triazole derivatives | Interaction with the enzyme's active site to prevent acetylcholine (B1216132) hydrolysis. | nih.gov |

| Thiamine Pyrophosphate (TPP)-dependent enzymes | Triazole-based thiamine analogs | Competitive inhibition by mimicking the TPP coenzyme. | nih.gov |

Molecular docking is a computational technique extensively used to predict the binding modes and affinities of 1,2,4-triazole analogs within the active sites of various protein targets. nih.govpensoft.net These in silico studies provide critical insights into the specific amino acid residues that interact with the ligand, guiding the rational design of more potent and selective molecules.

For the well-studied CYP51 enzyme, docking studies have revealed that beyond the crucial coordination with the heme group, the N1-substituent of the triazole ring plays a significant role by forming extensive interactions with a hydrophobic cavity. frontiersin.org Key residues frequently identified in the binding site of fungal CYP51 that interact with triazole inhibitors include Y118, Y132, L376, and M508. frontiersin.org The specific nature and orientation of the substituents on the triazole core dictate which of these interactions are formed and their relative strength.

Docking studies on other targets have also elucidated key interactions. For example, studies of 1,2,4-triazole derivatives with the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme have shown that these molecules can effectively bind to the active site. mdpi.com Similarly, docking of adamantane-linked 1,2,4-triazoles into the 11β-HSD1 active site identified strong hydrogen bond interactions with Ser170 and Tyr183 as crucial for binding affinity. nih.gov These analyses are fundamental for understanding the molecular basis of ligand recognition and for predicting the biological activity of novel analogs.

| Protein Target | Analog Class/Compound | Key Interacting Residues | Reference |

|---|---|---|---|

| C. albicans CYP51 | Triazole antifungals (e.g., Posaconazole) | F58, Y64, Y118, L121, Y132, L376, M508 (Hydrophobic interactions) | frontiersin.org |

| 11β-HSD1 | Adamantane-linked 1,2,4-triazoles | Ser170, Tyr183 (Hydrogen bonds) | nih.gov |

| M. tuberculosis InhA | Hybrid 1,2,4-triazoles | Ser94 (Hydrogen bond), Ile21 (Hydrophobic interaction) | nih.gov |

| Tyrosinase (2Y9X) | Substituted 2,4,-dihydro-3H-1,2,4-triazole-3-one | His244, His263, Phe264, Val283 | pensoft.net |

The stability of the ligand-protein complex formed by 1,2,4-triazole analogs and their biological targets is governed by a network of non-covalent interactions. pensoft.net The 1,2,4-triazole ring itself is a key pharmacophore capable of engaging in these interactions due to its π-electron deficient nature and high dipole moment. researchgate.net

Hydrogen Bonding: The nitrogen atoms of the triazole ring (specifically N2 and N3) can act as strong hydrogen bond acceptors. researchgate.net Furthermore, the C-H bond at position 4 can be polarized, allowing it to function as a hydrogen bond donor. researchgate.net These interactions are critical for anchoring the ligand within the binding pocket and ensuring correct orientation. For instance, molecular docking studies have repeatedly shown hydrogen bonds between triazole derivatives and key amino acid residues like serine, tyrosine, and methionine in various enzymes. nih.govrsc.org The ability of azoles to form hydrogen bonds with water molecules is also significant, as water-bridged interactions can further stabilize the ligand-protein complex. nih.govacs.org

Other Non-Covalent Interactions:

Hydrophobic Interactions: These are a major driving force for the binding of many triazole inhibitors, especially within the large, greasy active sites of enzymes like CYP51. frontiersin.org Substituents such as phenyl, butoxyethyl, and other alkyl or aryl groups on the triazole core engage in favorable hydrophobic contacts with nonpolar residues like leucine, isoleucine, valine, and phenylalanine. frontiersin.orgresearchgate.net

Stacking Interactions (π-π and C-H-π): When the triazole analog contains aromatic substituents, these can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further enhancing binding stability. rsc.org

The interplay of these diverse non-covalent forces dictates the binding affinity and selectivity of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine analogs for their respective biological targets.

Structure-Activity Relationship (SAR) Analysis based on Molecular Structure and Computational Data

Structure-Activity Relationship (SAR) analysis aims to connect the chemical structure of a compound to its biological activity. For 1,2,4-triazole analogs, SAR studies, often supported by computational data, are crucial for optimizing lead compounds to enhance potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. rsc.org For 1,2,4-triazole derivatives, QSAR models have been successfully developed to predict activities such as α-glucosidase inhibition and antifungal efficacy. tandfonline.comafricaresearchconnects.com

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a model that links these descriptors to the observed biological activity (e.g., IC50 or MIC values). africaresearchconnects.comrsc.org

A successfully developed QSAR model can be a powerful tool in drug design, allowing for the prediction of the biological activity of novel, yet-to-be-synthesized compounds. researchgate.net This predictive capability helps prioritize which analogs to synthesize, thereby saving time and resources in the discovery process. For example, QSAR studies on 1,2,4-triazole derivatives have shown that modifications significantly influencing factors like the size of radicals or the introduction of aromatic fragments can impact activity and toxicity. researchgate.net

| Descriptor Type | Example Descriptors | Relevance in QSAR Models |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Describes the molecule's ability to participate in electronic and polar interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area, Wiener Index | Relates to the size and shape of the molecule, affecting its fit in a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity of the molecule, influencing membrane permeability and hydrophobic interactions. |

| Quantum Chemical | Total Energy, Heat of Formation, Hydration Energy | Provides insights into the molecule's stability and interactions with solvent. |

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Computational methods are used to identify these key features from a set of active molecules. The resulting pharmacophore model serves as a 3D template for designing new molecules with a high probability of being active.

For 1,2,4-triazole analogs, pharmacophore models typically include features such as:

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the triazole ring are often identified as key hydrogen bond acceptors. nih.gov

Aromatic Rings: Phenyl or other aromatic substituents are frequently included as hydrophobic or aromatic ring features. nih.gov

Hydrophobic Centers: Alkyl groups, like the butoxyethyl chain, contribute hydrophobic features to the pharmacophore.

Excluded Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor. nih.gov

For example, a pharmacophore model developed for 1,2,4-triazole derivatives as COX-2 inhibitors identified two aromatic rings and one hydrogen bond acceptor as the essential features for activity. nih.gov Similarly, pharmacophore modeling for CYP51 inhibitors has been used to identify potential new antifungal agents. researchgate.net These models are invaluable tools for virtual screening of large compound libraries to identify novel hits and for guiding the structural modification of existing leads to improve their interaction with the target receptor.

In Vitro Studies on Specific Cellular Pathway Modulation (without clinical outcome or toxicity)

The in vitro evaluation of analogs based on the 1,2,4-triazole scaffold has revealed significant interactions with various cellular pathways, primarily in the context of oncology and infectious diseases. These studies, conducted on a range of cell lines and using various biochemical assays, provide foundational insights into the mechanisms of action of these compounds. The core structure of 1,2,4-triazole is recognized as a versatile pharmacophore that can engage with biological receptors through hydrogen bonding, dipole interactions, and by serving as a bioisostere for amide, ester, or carboxylic acid functionalities. nih.gov

Research into 1,2,4-triazole analogs has identified several key cellular components with which these compounds interact, leading to the modulation of cellular functions. In the realm of oncology, these analogs have been shown to target critical enzymes involved in cancer cell proliferation and survival. For instance, certain novel 1,2,4-triazole derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), and tubulin. nih.gov The interaction with these targets disrupts signaling pathways essential for tumor growth and angiogenesis.

In the context of antimicrobial activity, analogs of 1,2,4-triazole have been found to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov Molecular docking studies suggest that the 1,2,4-triazole ring can act as a bioisostere for the carboxylic acid group of quinolone antibiotics, facilitating binding to the enzyme-DNA complex. nih.gov Furthermore, in the field of mycology, the primary mechanism of action for many triazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov

Studies on other analogs have pointed towards the inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme whose overexpression is linked to cell cycle dysregulation in cancer. acs.org The binding of these compounds to the active site of CDK2 can halt the cell cycle and prevent cancer cell proliferation. Additionally, some 1,2,4-triazole derivatives have been designed to act as aromatase inhibitors, targeting the enzyme responsible for estrogen biosynthesis. nih.gov The nitrogen atoms of the triazole ring are proposed to coordinate with the iron atom in the heme group of the aromatase enzyme, leading to its inhibition. nih.gov

In the context of tuberculosis research, the mycobacterial membrane protein MmpL3 has been identified as a potential target for 1,2,4-triazole derivatives. johnshopkins.edu MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall.

The following table summarizes the observed interactions between various 1,2,4-triazole analogs and specific cellular components.

| Analog Type | Cellular Component Interacted With | Observed In Vitro Effect |

| Phenyl-substituted 1,2,4-triazoles | EGFR, BRAF, Tubulin | Inhibition of enzyme activity and antiproliferative effects. nih.gov |

| 1,2,4-triazole-quinolone hybrids | Bacterial DNA gyrase | Inhibition of enzyme activity. nih.gov |

| Fused 1,2,3-triazole-1,2,4-triazole conjugates | Cyclin-dependent kinase 2 (CDK2) | Potential inhibition of enzyme activity. acs.org |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Aromatase | Inhibition of enzyme activity. nih.gov |

| Fluconazole/Voriconazole analogs | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis. nih.gov |

| Adamantane-substituted 1,2,4-triazoles | Mycobacterial membrane protein large 3 (MmpL3) | Inhibition of mycolic acid transport. johnshopkins.edu |

A variety of biochemical assays have been employed to quantify the interaction and engagement of 1,2,4-triazole analogs with their molecular targets. The antiproliferative activity of these compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a panel of human cancer cell lines. nih.govnih.gov This assay measures the metabolic activity of cells and serves as an indicator of cell viability.

For the direct assessment of enzyme inhibition, specific biochemical assays are utilized. For example, the inhibitory activity of 1,2,4-triazole derivatives against EGFR and BRAF has been quantified using enzymatic assays that measure the phosphorylation of a substrate in the presence of the inhibitor. nih.gov The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The engagement of 1,2,4-triazole analogs with their targets has also been confirmed using biophysical techniques. A microscale thermophoresis (MST) assay was used to identify the mycobacterial membrane protein MmpL3 as the target of a representative 1,2,4-triazole derivative. johnshopkins.edu MST measures the change in the hydration shell of a molecule upon ligand binding, allowing for the determination of binding affinity.

The table below provides a summary of the biochemical assays used to evaluate the molecular target engagement of different 1,2,4-triazole analogs and their corresponding findings.

| Analog Series | Assay Type | Molecular Target | Key Findings (IC50/Activity) |

| Phenyl-substituted 1,2,4-triazoles | Enzyme Inhibition Assay | EGFR | IC50 = 3.6 μM for the most active compound. nih.gov |

| Phenyl-substituted 1,2,4-triazoles | Enzyme Inhibition Assay | BRAF | Potent inhibition observed for several compounds. nih.gov |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | MTT Assay | - | IC50 values as low as 2.9 μM against HeLa cells. nih.gov |

| Indolyl 1,2,4-triazole derivatives | Enzyme Inhibition Assay | CDK4 | IC50 values ranging from 0.049 μM to 3.031 μM. rsc.org |

| Indolyl 1,2,4-triazole derivatives | Enzyme Inhibition Assay | CDK6 | IC50 values ranging from 0.075 μM to 1.11 μM. rsc.org |

| Adamantane-substituted 1,2,4-triazoles | Microscale Thermophoresis (MST) Assay | MmpL3 | Direct binding confirmed. johnshopkins.edu |

| 3-mercapto-1,2,4-triazole derivatives | Enzyme Inhibition Assay | Thymidine phosphorylase | IC50 values in the range of 43.86–163.43 μM. nih.gov |

Application of 1 2 Butoxyethyl 1h 1,2,4 Triazol 3 Amine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthon in Complex Molecule Construction

The inherent reactivity of the 1,2,4-triazole-3-amine scaffold positions 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine as a highly adaptable synthon for the construction of a diverse array of complex organic molecules. The amino group serves as a key handle for introducing a wide range of functionalities, while the triazole ring itself can participate in various cyclization and condensation reactions.

The primary amino group at the 3-position of the triazole ring is a nucleophilic center that can readily undergo a variety of chemical transformations. This allows for the synthesis of a broad library of derivatives with tailored properties. For instance, acylation, alkylation, and sulfonylation reactions can be employed to introduce new substituents, thereby modifying the compound's solubility, electronic properties, and biological activity. The butoxyethyl group at the 1-position also influences the molecule's lipophilicity and can play a role in directing its self-assembly or interaction with other molecules. The versatility of 3-amino-1,2,4-triazoles as precursors is well-documented, and these principles are directly applicable to 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine.

Table 1: Potential Derivatization Reactions of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine

| Reaction Type | Reagent Example | Potential Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Schiff Base Formation | Benzaldehyde | Imine |

The 1,2,4-triazole-3-amine moiety is an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The amino group, in conjunction with the adjacent ring nitrogen, can participate in cyclocondensation reactions with various bifunctional electrophiles to construct bicyclic and polycyclic systems. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of triazolopyrimidine derivatives.

Furthermore, the use of 1,2,4-triazole (B32235) derivatives in the synthesis of spiro-condensed compounds has been reported. In a hypothetical application, 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine could react with cyclic ketones in the presence of an acid catalyst to form spiro[triazole-cycloalkane] structures. These rigid, three-dimensional architectures are of interest for their unique conformational properties and potential as scaffolds in drug discovery. The general reaction scheme involves the formation of an amidrazone intermediate, which then undergoes intramolecular cyclization.

Exploration in Supramolecular Chemistry and Coordination Chemistry

The 1,2,4-triazole moiety is a well-established ligand in coordination chemistry, capable of acting as a bridging ligand between metal centers to form polynuclear complexes and coordination polymers. The nitrogen atoms at the 2- and 4-positions are particularly effective at bridging metal ions. 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine can therefore be utilized in the design of novel ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, or catalytic properties. The butoxyethyl substituent can influence the dimensionality and topology of the resulting coordination network by introducing steric hindrance or by participating in weaker intermolecular interactions.

Table 2: Potential Coordination Modes of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine with Metal Ions

| Coordination Site(s) | Potential Structure |

|---|---|

| N2 and N4 atoms | Bridging ligand forming 1D, 2D, or 3D coordination polymers |

The ability of the triazole ring and the amino group to participate in hydrogen bonding makes 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine a promising molecule for studies in supramolecular self-assembly. The formation of well-defined hydrogen-bonded networks can lead to the creation of tapes, sheets, or more complex three-dimensional architectures in the solid state. The interplay between hydrogen bonding involving the N-H and N atoms and van der Waals interactions from the butoxyethyl chains would dictate the final supramolecular structure. Such self-assembled structures are of fundamental interest and could find applications in areas like crystal engineering and the development of soft materials.

Potential in Polymer Chemistry and Advanced Materials

The bifunctional nature of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, with its reactive amino group and coordinating triazole ring, opens up possibilities for its incorporation into polymeric structures and the development of advanced materials.

The primary amino group allows this compound to be used as a monomer in polymerization reactions. For example, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature pendant 1-(2-butoxyethyl)-1,2,4-triazole units, which could impart desirable properties to the material, such as improved thermal stability, flame retardancy, or the ability to coordinate metal ions for catalytic or sensing applications. The incorporation of triazole moieties is a known strategy for enhancing the performance of polymers.

Furthermore, its ability to form stable complexes with metal ions suggests its potential use as a functional additive in polymer composites. By dispersing the compound or its metal complexes within a polymer matrix, materials with enhanced mechanical, thermal, or conductive properties could be fabricated. The butoxyethyl side chain can improve the compatibility and dispersion of the triazole unit within hydrophobic polymer matrices.

Incorporation into Polymeric Scaffolds

The molecular architecture of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine lends itself to integration into polymeric scaffolds through various synthetic strategies. The presence of a primary amino group provides a reactive handle for polymerization reactions, allowing it to serve as a monomer or a functionalizing agent for existing polymers.

The amino group can participate in step-growth polymerization, reacting with monomers containing complementary functional groups such as carboxylic acids, acyl chlorides, or isocyanates to form polyamide or polyurea chains, respectively. The resulting polymers would feature the 1,2,4-triazole ring as a recurring unit within the polymer backbone, which is anticipated to impart desirable thermal and chemical stability to the material.

While direct experimental data on the polymerization of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine is not extensively documented in publicly available literature, the principles of polymer chemistry and the known reactivity of 3-amino-1,2,4-triazoles support its potential as a valuable monomer. The incorporation of this compound into polymeric structures could lead to materials with tailored properties for a range of applications, from specialty plastics to advanced coatings.

Development of Functional Materials (e.g., sensors, corrosion inhibitors)

The unique electronic and structural features of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine make it a promising candidate for the development of functional materials, particularly in the fields of chemical sensing and corrosion inhibition.

Corrosion Inhibitors:

The 1,2,4-triazole ring is a well-established pharmacophore in the design of corrosion inhibitors. The presence of multiple nitrogen atoms with lone pairs of electrons allows for strong adsorption onto metal surfaces, forming a protective layer that isolates the metal from corrosive environments. The amino group in 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine can further enhance this adsorption through additional coordination sites.

Below is a table summarizing the inhibition efficiencies of some 3-amino-1,2,4-triazole derivatives on copper in acidic solutions, which illustrates the potential effectiveness of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine as a corrosion inhibitor.

| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 3-amino-1,2,4-triazole | 10⁻³ | 95.2 | mdpi.com |

| 3-amino-5-methylthio-1,2,4-triazole | 10⁻³ | 97.8 | mdpi.com |

| 3-amino-5-ethylthio-1,2,4-triazole | 10⁻³ | 98.5 | mdpi.com |

Interactive Data Table

Sensors:

The triazole ring can act as a recognition element in chemical sensors. The nitrogen atoms can coordinate with metal ions, leading to a detectable signal change, such as a shift in fluorescence or a change in electrochemical potential. The amino group and the ether oxygen in the butoxyethyl chain of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine can also participate in binding with analytes, potentially enhancing the selectivity and sensitivity of the sensor.

By modifying the core structure with appropriate signaling units (e.g., fluorophores or chromophores), it is possible to design chemosensors for a variety of metal ions and other species. The butoxyethyl group can again be advantageous, improving the solubility of the sensor molecule in the desired medium and influencing its interaction with the target analyte. The development of sensors based on this compound could find applications in environmental monitoring, industrial process control, and biomedical diagnostics.

The following table presents examples of triazole-based chemosensors and their target analytes, highlighting the versatility of the triazole scaffold in sensor design.

| Triazole Derivative | Target Analyte | Detection Method | Limit of Detection (LOD) |

| Dansyl-appended triazole | Cu²⁺ | Fluorescence | 2.5 x 10⁻⁸ M |

| Rhodamine-based triazole | Fe³⁺ | Colorimetric & Fluorometric | 1.2 x 10⁻⁷ M |

| Naphthalene-functionalized triazole | Al³⁺ | Fluorescence | 5.0 x 10⁻⁷ M |

Interactive Data Table

Future Research Directions and Unexplored Avenues for 1 2 Butoxyethyl 1h 1,2,4 Triazol 3 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted 1,2,4-triazoles is a well-established field, yet there is always a need for more efficient, environmentally friendly, and scalable methods. organic-chemistry.orgnih.gov Future research could focus on developing novel synthetic pathways to 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine that are both high-yielding and sustainable.

One promising avenue is the exploration of one-pot, multi-component reactions that minimize waste and reduce the number of purification steps. beilstein-journals.org For instance, a convergent synthesis could be designed where the butoxyethyl moiety, the triazole ring, and the amine group are assembled in a single, efficient process. Furthermore, the use of green chemistry principles, such as employing non-toxic solvents, renewable starting materials, and catalytic methods, would be a significant advancement. nih.gov Research into microwave-assisted or flow chemistry-based syntheses could also lead to faster reaction times and improved process control. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot, Multi-Component Reactions | Reduced waste, fewer purification steps, increased efficiency. | Designing a convergent pathway for the assembly of the butoxyethyl, triazole, and amine components. |

| Green Chemistry Principles | Environmentally friendly, use of non-toxic solvents and renewable materials. | Investigating alternative solvents and catalytic systems for the synthesis. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields. | Optimizing reaction conditions under microwave irradiation. |

| Flow Chemistry | Enhanced process control, scalability, and safety. | Developing a continuous flow process for the synthesis of the target compound. |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic techniques like NMR and IR are crucial for structural elucidation, advanced methods can provide deeper insights into the dynamic behavior and electronic properties of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine. urfu.rueurjchem.comresearchgate.net Future research should employ these techniques to build a comprehensive understanding of the molecule's behavior in various environments.

Time-resolved spectroscopy could be used to study excited-state dynamics and potential photochemical reactivity. Two-dimensional NMR techniques, such as NOESY and ROESY, can provide detailed information about the molecule's conformation and intermolecular interactions in solution. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict and interpret spectroscopic data, providing a powerful synergy between experimental and theoretical approaches. eurjchem.comresearchgate.net

Integration of Machine Learning and AI in Computational Chemistry for Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry. researchgate.netresearchgate.net These tools can be leveraged to predict the properties of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine and to design novel derivatives with enhanced characteristics.

QSAR (Quantitative Structure-Activity Relationship) models, powered by machine learning algorithms, can be developed to predict the biological activity or other properties of a library of related triazole compounds. mdpi.com This can significantly accelerate the discovery of new molecules with desired functionalities. Generative AI models could also be employed to design novel triazole derivatives with optimized properties, exploring a vast chemical space that would be inaccessible through traditional methods.

Exploration of its Role in Bioconjugation and Bioorthogonal Chemistry (mechanistic focus)

The 1,2,4-triazole (B32235) moiety is a known participant in various chemical ligations and has been explored in the context of bioconjugation. acs.orgnih.govacs.orgrsc.org The unique structure of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, with its primary amine and potential for N-alkylation, makes it an interesting candidate for bioorthogonal chemistry applications.

Future research should investigate the reactivity of the amine group for conjugation to biomolecules. The potential for the triazole ring to participate in "click" chemistry reactions or other bioorthogonal ligations should also be explored. acs.orgnih.gov Mechanistic studies, focusing on reaction kinetics and selectivity in biological media, will be crucial to establishing its utility as a tool for chemical biology.

Investigation of Environmental Fate and Transformation Pathways (e.g., degradation mechanisms)

Understanding the environmental fate of a chemical compound is of paramount importance. For 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, future research should focus on its persistence, mobility, and transformation pathways in various environmental compartments. nih.govresearchgate.net

Studies on its biodegradability, both aerobic and anaerobic, will be essential to determine its potential for persistence in soil and water. nih.govresearchgate.net Photodegradation studies will shed light on its stability in the presence of sunlight. Identifying the transformation products and understanding the degradation mechanisms will provide a complete picture of its environmental impact. This is particularly relevant as some substituted triazoles have been investigated for their role as nitrification inhibitors in agriculture. researchgate.net

Multi-disciplinary Research Collaborations to Expand Research Horizons

The full potential of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine can only be unlocked through collaborative, multi-disciplinary research. nih.gov Chemists, biologists, computational scientists, and environmental scientists must work together to explore the diverse facets of this molecule.

Collaborations between synthetic chemists and materials scientists could lead to the development of novel polymers or functional materials incorporating the triazole moiety. mdpi.com Partnerships with medicinal chemists and pharmacologists could explore its potential as a scaffold for new therapeutic agents, building on the known biological activities of many triazole derivatives. mdpi.comnih.govnih.govchemmethod.com Furthermore, collaborations with agricultural scientists could investigate its potential applications in crop protection or as a plant growth regulator.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine, potentially unlocking new applications and advancing our knowledge of functionalized triazole chemistry.

Q & A

Basic: What are the optimal synthetic conditions for preparing 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine with high purity?

Methodological Answer:

The synthesis of triazole derivatives like 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine requires precise control of reaction parameters. Key steps include:

- Alkylation : Introduce the butoxyethyl group via alkylation of the triazole precursor using a haloalkane (e.g., 2-bromoethyl butyl ether) under basic conditions (e.g., NaH in THF) .

- pH and Temperature : Maintain a pH range of 8–9 and temperatures between 60–80°C to minimize side reactions and maximize yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC .

Advanced: How can computational modeling predict the binding affinity of 1-(2-Butoxyethyl)-1H-1,2,4-triazol-3-amine to enzymatic targets?

Methodological Answer: